(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride

Description

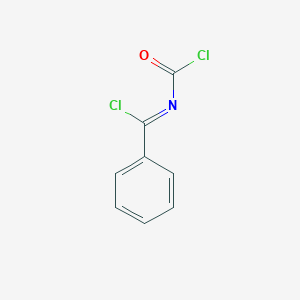

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is a highly reactive organochlorine compound characterized by two distinct functional groups:

- Imidoyl chloride group: A nitrogen-bound chlorine atom adjacent to a carbonyl group (Cl–N=C=O).

- Chloroformate group: A carbonyl chloride moiety (Cl–C(=O)–O–) attached to the nitrogen of the imidoyl system.

The Z-configuration denotes the spatial arrangement of substituents around the double bond in the imidoyl chloride group, influencing its reactivity and interaction with nucleophiles. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocycles and peptidomimetics .

Properties

IUPAC Name |

(Z)-N-carbonochloridoylbenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZOGZKXUFZFEW-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C(=O)Cl)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride group.

Hydrolysis: In the presence of water, the compound hydrolyzes to form benzenecarboximidoyl acid and hydrochloric acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols.

Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.

Catalysts: Zinc chloride can be used as a catalyst in some reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity allows for the modification of biologically active molecules, enhancing their therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify and create new molecules.

Comparison with Similar Compounds

4-Methylbenzimidamide Hydrochloride (CAS 6326-27-8)

- Structure : Benzene ring with a methyl-substituted benzimidamide group (–C(=NH)–NH₂) and a hydrochloride counterion.

- Key Differences :

- Lacks the imidoyl chloride and chloroformate groups.

- Contains a protonated amidine (–NH₂⁺–Cl⁻) instead of reactive chlorides.

- Applications : Used as a pharmaceutical intermediate due to its stability and basicity .

Benzenecarboximidamide Hydrochloride Hydrate (CAS 206752-36-5)

- Structure : Benzene ring with a carboximidamide group (–C(=NH)–NH₂), hydrochloride, and water of crystallization.

- Key Differences :

- Hydrated form reduces reactivity compared to the anhydrous target compound.

- Amidines are less electrophilic than imidoyl chlorides, limiting their utility in acylations.

- Applications : Explored in coordination chemistry and catalysis .

[1,1'-Biphenyl]-4-carboximidamide Hydrochloride (CAS 111082-23-6)

- Structure : Biphenyl backbone with a carboximidamide hydrochloride group.

- Key Differences :

- Extended aromatic system enhances π-stacking but reduces solubility.

- Lacks the dual chloride functionality critical for cross-coupling reactions.

- Applications: Potential use in materials science and ligand design .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| (Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride | Not available | C₈H₄Cl₂N₂O₂ | Imidoyl chloride, Chloroformate | High (electrophilic) | Organic synthesis intermediate |

| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | C₈H₁₁ClN₂ | Benzimidamide, Hydrochloride | Moderate (basic) | Pharmaceutical intermediate |

| Benzenecarboximidamide hydrochloride hydrate | 206752-36-5 | C₇H₉ClN₂O | Carboximidamide, Hydrochloride | Low (stable in aqueous media) | Chemical research |

Research Findings and Reactivity Insights

- Synthetic Utility : The target compound’s dual chloride groups enable sequential nucleophilic substitutions, making it valuable for synthesizing unsymmetrical ureas and thioureas. In contrast, amidine hydrochlorides are typically employed as ligands or bases due to their protonation equilibria .

- Stability: this compound is moisture-sensitive, requiring anhydrous conditions, whereas hydrated benzimidamide derivatives exhibit greater stability .

- Thermal Behavior : The chloroformate group in the target compound decomposes at elevated temperatures (>100°C), limiting its use in high-temperature reactions. Methyl-substituted analogs show improved thermal resilience .

Biological Activity

(Z)-N-Carbonochloridoylbenzenecarboximidoyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzenecarboximidoyl chloride with carbonochloridic acid under controlled conditions. This process allows for the formation of the desired compound while ensuring that the structural integrity and functional groups are preserved.

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various N-substituted derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds synthesized from related structures have been tested against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, showing varying degrees of effectiveness .

2. Antifungal Activity

While the antibacterial properties are notable, antifungal activity appears to be less pronounced in related compounds. In several studies, synthesized derivatives were found to lack significant antifungal effects against common fungal strains. This suggests a selective efficacy where these compounds may be more suited for bacterial infections rather than fungal ones .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the carbonochlorido group may enhance the compound's ability to penetrate microbial cell walls, leading to increased antimicrobial activity. Further research is required to elucidate the precise biochemical pathways involved.

Case Studies

Case Study 1: Antibacterial Screening

A study conducted on a series of N-substituted chloroacetyl derivatives, which included structural analogs of this compound, revealed promising antibacterial activity. The compounds were screened against four bacterial strains, with results indicating moderate to good antibacterial efficacy. The study highlighted the potential for further development of these compounds as therapeutic agents in treating bacterial infections .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 4a | Staphylococcus aureus | Moderate |

| 4b | Bacillus subtilis | Good |

| 4c | Pseudomonas aeruginosa | Moderate |

| 4d | Escherichia coli | Low |

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort focused on SAR analysis, various derivatives of benzenecarboximidoyl chlorides were synthesized and evaluated for their biological activities. The findings suggested that modifications to the imidoyl group significantly influenced both antibacterial and antifungal activities. This underscores the importance of structural variations in enhancing biological efficacy .

Q & A

Q. Table 1: Reaction Conditions for Chlorination Step

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0–5 | 75–85 |

| PCl₅ | Ether | 20–25 | 60–70 |

How can reaction conditions be optimized to improve the yield of (Z)-isomer formation?

Level: Advanced

Answer:

Optimization requires balancing steric and electronic factors. highlights that steric hindrance from substituents on the benzene ring (e.g., methyl or trifluoromethyl groups) influences the Z/E isomer ratio. Methodological strategies include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of transition states .

- Catalysts : Lewis acids like AlCl₃ can enhance regioselectivity during chlorination .

- Temperature control : Lower temperatures (e.g., –10°C) reduce kinetic competition between isomers .

Advanced techniques such as dynamic NMR or HPLC with chiral columns are critical for monitoring isomer ratios .

What spectroscopic methods are most reliable for characterizing this compound?

Level: Basic

Answer:

A combination of techniques is required:

- ¹H/¹³C NMR : Confirm the Z-configuration via coupling constants (e.g., J = 10–12 Hz for oxime protons) and chemical shifts of imidoyl chloride groups (δ ~160–170 ppm) .

- IR spectroscopy : Detect characteristic C=N (1650 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₆Cl₂NO for the parent compound) .

Q. Table 2: Key NMR Peaks for Structural Confirmation

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidoyl Cl | 160–170 | Singlet |

| Aromatic protons | 7.2–7.8 | Multiplet |

| Oxime proton (N-OH) | 10.5–11.0 | Broad singlet |

How can contradictory data in synthesis or purity analysis be resolved?

Level: Advanced

Answer:

Contradictions often arise from impurities (e.g., E-isomer or hydrolyzed byproducts) or analytical limitations. Systematic approaches include:

- Reproducibility checks : Repeat experiments under identical conditions to rule out procedural errors .

- Advanced chromatography : Use reverse-phase HPLC with UV/Vis detection to separate and quantify isomers .

- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure .

For purity disputes, elemental analysis and Karl Fischer titration provide definitive data on elemental composition and moisture content .

What strategies control regioselectivity in substitution reactions of this compound?

Level: Advanced

Answer:

Regioselectivity depends on the electronic environment of the imidoyl chloride group. demonstrates that electron-withdrawing substituents (e.g., -CF₃) direct nucleophiles to the para position. Methodological insights:

- Directed metalation : Use directing groups (e.g., -OMe) to block undesired positions .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways .

- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

How does the compound’s stability vary under different storage conditions?

Level: Basic

Answer:

Imidoyl chlorides are moisture-sensitive. (for benzoyl chloride) recommends:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Stability tests : Monitor degradation via TLC or NMR over 1–2 weeks under varying humidity/temperature .

What catalytic applications exist for this compound in organic synthesis?

Level: Advanced

Answer:

The compound serves as a precursor for catalysts in asymmetric synthesis. For example:

Q. Table 3: Example Catalytic Applications

| Application | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric aldol | Cu-(Z)-imidoyl chloride | 85 | 92 |

| C-H activation | Pd-N-heterocyclic complex | 78 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.